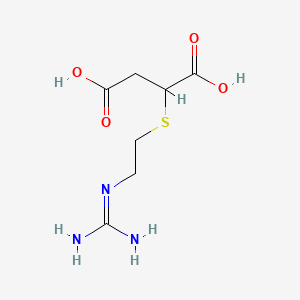

GEMSA

Descripción

Propiedades

Número CAS |

77482-44-1 |

|---|---|

Fórmula molecular |

C7H13N3O4S |

Peso molecular |

235.26 g/mol |

Nombre IUPAC |

(2S)-2-[2-(diaminomethylideneamino)ethylsulfanyl]butanedioic acid |

InChI |

InChI=1S/C7H13N3O4S/c8-7(9)10-1-2-15-4(6(13)14)3-5(11)12/h4H,1-3H2,(H,11,12)(H,13,14)(H4,8,9,10)/t4-/m0/s1 |

Clave InChI |

VKVCLXDFOQQABP-BYPYZUCNSA-N |

SMILES isomérico |

C(CS[C@@H](CC(=O)O)C(=O)O)N=C(N)N |

SMILES canónico |

C(CSC(CC(=O)O)C(=O)O)N=C(N)N |

Apariencia |

Assay:≥98%A solid |

Sinónimos |

2-[[2-[(aminoiminomethyl)amino]ethyl]thio]-butanedioic acid |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of Guanidinoethylmercaptosuccinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanidinoethylmercaptosuccinic acid (GEMSA) is a potent and selective inhibitor of Carboxypeptidase E (CPE), also known as enkephalin convertase. Its mechanism of action is rooted in competitive inhibition of this critical enzyme involved in the processing of propeptides. This guide provides an in-depth analysis of this compound's mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of its interactions and effects.

Introduction: The Role of Carboxypeptidase E

Carboxypeptidase E (CPE) is a metallocarboxypeptidase that plays a crucial role in the biosynthesis of many peptide hormones and neurotransmitters.[1] It functions by removing C-terminal basic amino acid residues (lysine or arginine) from propeptides, a necessary step in their conversion to their biologically active forms.[1] Key substrates for CPE include proenkephalin, proinsulin, and other prohormones. By inhibiting CPE, this compound effectively modulates the levels of active peptides, leading to significant physiological effects.

Molecular Mechanism of Action of this compound

Guanidinoethylmercaptosuccinic acid is a potent inhibitor of enkephalin convertase, a carboxypeptidase B-like processing enzyme.[2] The kinetic analyses of its inhibitory action have demonstrated a purely competitive nature of inhibition.[1]

As a thiol-containing compound, this compound's inhibitory activity is attributed to the interaction between its thiol group and the zinc ion present in the active site of the metallo-carboxypeptidase. This binding at the active site prevents the natural substrate from accessing the enzyme, thereby blocking the catalytic conversion of propeptides.

Signaling Pathway of this compound Action

The primary signaling pathway influenced by this compound is the endogenous opioid system. By inhibiting CPE, this compound prevents the breakdown of enkephalin precursors, leading to an accumulation of active enkephalins. These opioid peptides then bind to opioid receptors, eliciting an analgesic response.

Quantitative Analysis of this compound's Inhibitory Profile

This compound exhibits high potency and selectivity for Carboxypeptidase E. Its inhibitory activity has been quantified against a range of metallocarboxypeptidases.

| Enzyme Target | Inhibition Constant (Ki) / IC50 | Reference |

| Carboxypeptidase E (Enkephalin Convertase) | 8.8 nM (Ki) | **** |

| Carboxypeptidase D | Stronger inhibition than CPE | |

| Carboxypeptidase N | 1.5 µM (Ki) | |

| Carboxypeptidase M | 60 nM (IC50) | |

| Carboxypeptidase B | 4 µM (Ki) | |

| Carboxypeptidase Z | 10 µM (IC50) | |

| Carboxypeptidase U | 18 µM (Ki) | |

| Carboxypeptidase A | Not significantly inhibited |

In Vivo Pharmacological Effects

In vivo studies in rodent models have demonstrated the physiological consequences of CPE inhibition by this compound. Intrathecal or intraventricular administration of this compound elicits a dose-dependent analgesic effect, as measured by an increase in tail-flick latency. This analgesic effect is significantly attenuated by the opioid antagonist naloxone, confirming the involvement of the endogenous opioid system.

Furthermore, this compound has been shown to potentiate the analgesic effects of co-administered enkephalin analogs, such as Met5-enkephalin-Arg6-Phe7 and Met5-enkephalin-Arg6-Gly7-Leu8. At higher doses (12.5 and 25 micrograms intraventricularly), this compound can induce explosive motor behavior and convulsions.

Detailed Experimental Protocols

Enzyme Inhibition Assay (Kinetic Analysis)

Objective: To determine the inhibition constant (Ki) of this compound against Carboxypeptidase E.

Materials:

-

Purified Carboxypeptidase E

-

Guanidinoethylmercaptosuccinic acid (this compound)

-

Fluorogenic substrate for CPE (e.g., Dansyl-Phe-Ala-Arg)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Microplate reader with fluorescence detection

Procedure:

-

Prepare a stock solution of this compound in the assay buffer.

-

In a 96-well microplate, add increasing concentrations of this compound to the wells.

-

Add a fixed concentration of Carboxypeptidase E to each well and incubate for a predetermined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.

-

Plot the initial reaction velocities against the substrate concentration for each inhibitor concentration.

-

Analyze the data using Michaelis-Menten kinetics and a suitable plotting method (e.g., Lineweaver-Burk plot) to determine the type of inhibition and calculate the Ki value.

Radioligand Binding Assay

Objective: To determine the binding affinity (KD) of this compound for enkephalin convertase.

Materials:

-

[3H]Guanidinoethylmercaptosuccinic acid ([3H]this compound)

-

Tissue homogenates (e.g., rat brain or pituitary gland) containing enkephalin convertase

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Unlabeled this compound for determining non-specific binding

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare tissue homogenates by homogenizing the tissue in ice-cold binding buffer.

-

In microcentrifuge tubes, add a fixed concentration of [3H]this compound to the tissue homogenate.

-

For determining non-specific binding, add a high concentration of unlabeled this compound to a parallel set of tubes.

-

Incubate the tubes at a specific temperature (e.g., 4°C) for a time sufficient to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Perform saturation binding experiments with increasing concentrations of [3H]this compound to determine the KD and Bmax (maximum number of binding sites).

Conclusion

Guanidinoethylmercaptosuccinic acid is a well-characterized, potent, and competitive inhibitor of Carboxypeptidase E. Its mechanism of action, centered on the blockade of propeptide processing, has significant implications for modulating peptidergic signaling pathways, particularly the endogenous opioid system. The quantitative data and experimental protocols provided herein offer a comprehensive resource for researchers and drug development professionals working with this important pharmacological tool.

References

GEMSA: A Selective Enkephalin Convertase Inhibitor - A Technical Guide

Introduction

Guanidinoethylmercaptosuccinic acid (GEMSA) is a potent and selective inhibitor of enkephalin convertase, also known as carboxypeptidase E (CPE) or carboxypeptidase H.[1][2] Enkephalin convertase is a key enzyme in the biosynthesis of enkephalins, which are endogenous opioid peptides involved in pain modulation and other physiological processes.[3][4][5] By inhibiting this enzyme, this compound prevents the final step in the maturation of enkephalins from their proenkephalin precursor, leading to an accumulation of enkephalin precursors and potentially enhancing endogenous opioid signaling. This technical guide provides an in-depth overview of this compound, focusing on its inhibitory activity, experimental protocols for its study, and the relevant biological pathways.

Core Concepts

Mechanism of Action

This compound is a thiol-containing metallopeptidase inhibitor. Its inhibitory activity is attributed to the interaction of its thiol group with the zinc ion present in the active site of metallo-carboxypeptidases like enkephalin convertase. Kinetic analyses have demonstrated that this compound acts as a purely competitive inhibitor of enkephalin convertase.

Pharmacological Effects

In vivo studies in animal models have demonstrated that this compound possesses significant pharmacological activity in the central nervous system. Intracerebroventricular and intrathecal administration of this compound in rats has been shown to produce dose-dependent analgesia, as measured by the tail-flick test. At higher doses, however, it can induce explosive motor behavior and convulsions. The analgesic effects of this compound are significantly attenuated by the opioid receptor antagonist naloxone, indicating that its mechanism of action is at least in part mediated by the endogenous opioid system.

Quantitative Data

The inhibitory potency and selectivity of this compound have been characterized against enkephalin convertase and other related carboxypeptidases. The following tables summarize the key quantitative data from various studies.

| Enzyme | Species/Source | Inhibitor | Ki (nM) | Reference |

| Enkephalin Convertase | Bovine Adrenal | This compound | 8.8 | |

| Enkephalin Convertase | Bovine Brain | This compound | 8-9 | |

| Enkephalin Convertase | Bovine Pituitary | This compound | 8-9 | |

| Carboxypeptidase B | Bovine Pancreas | This compound | 4000 | |

| Carboxypeptidase N | - | This compound | 1500 |

Table 1: Inhibitory Potency (Ki) of this compound against Various Carboxypeptidases

| Enzyme | Inhibitor | IC50 (nM) | Reference |

| Carboxypeptidase M | This compound | 60 | |

| Carboxypeptidase Z | This compound | 10000 |

Table 2: IC50 Values of this compound for Carboxypeptidase M and Z

| Administration Route | Dose (µg) | Effect | Animal Model | Reference |

| Intraventricular | 3 and 6 | Analgesia | Rat | |

| Intraventricular | 12.5 and 25 | Explosive motor behavior and convulsions | Rat | |

| Intrathecal | 12.5, 25, 50 | Increase in tail-flick latency (analgesia) | Rat |

Table 3: In Vivo Pharmacological Effects of this compound in Rats

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Enkephalin Convertase Inhibition Assay

This protocol is adapted from Fricker et al. (1983).

Objective: To determine the inhibitory potency (Ki) of this compound against enkephalin convertase.

Materials:

-

Purified enkephalin convertase

-

Substrate: Dansyl-Phe-Ala-Arg

-

Inhibitor: Guanidinoethylmercaptosuccinic acid (this compound)

-

Assay Buffer: 0.05 M HEPES, pH 7.5

-

Spectrofluorometer

Procedure:

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare a series of dilutions of this compound to be tested.

-

Prepare a reaction mixture containing the assay buffer, purified enkephalin convertase, and the desired concentration of this compound or vehicle control.

-

Pre-incubate the reaction mixture at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding the substrate, Dansyl-Phe-Ala-Arg.

-

Monitor the increase in fluorescence over time using a spectrofluorometer with excitation at 340 nm and emission at 560 nm. The rate of increase in fluorescence is proportional to the enzyme activity.

-

Perform the assay at various substrate concentrations for each inhibitor concentration.

-

Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

-

Determine the Ki value using a Dixon plot or by non-linear regression analysis of the competitive inhibition model.

In Vivo Analgesia Assessment: Tail-Flick Test

This protocol is a generalized procedure based on descriptions of the tail-flick test.

Objective: To assess the analgesic effect of intrathecally administered this compound in rats.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Guanidinoethylmercaptosuccinic acid (this compound) dissolved in sterile saline

-

Tail-flick analgesia meter (radiant heat source)

-

Intrathecal injection apparatus

Procedure:

-

Habituate the rats to the experimental setup and handling for several days prior to the experiment.

-

On the day of the experiment, determine the baseline tail-flick latency for each rat by focusing the radiant heat source on the ventral surface of the tail and measuring the time it takes for the rat to flick its tail. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

-

Administer this compound (e.g., 12.5, 25, or 50 µg) or vehicle (sterile saline) via intrathecal injection between the L5 and L6 vertebrae.

-

At various time points after the injection (e.g., 15, 30, 60, and 120 minutes), measure the tail-flick latency again.

-

Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the analgesic effect of this compound compared to the control group.

Visualizations

Proenkephalin Processing Pathway

The following diagram illustrates the enzymatic processing of proenkephalin, highlighting the role of enkephalin convertase and its inhibition by this compound.

Caption: Proenkephalin processing pathway and the inhibitory action of this compound.

Opioid Receptor Signaling Pathway

This diagram shows the general signaling cascade initiated by the binding of enkephalins to opioid receptors, a process indirectly enhanced by this compound.

Caption: Simplified opioid receptor signaling pathway.

Experimental Workflow for In Vivo Analgesia Study

The logical flow of an in vivo experiment to assess the analgesic properties of this compound is depicted below.

References

- 1. Enkephalin convertase: potent, selective, and irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of Carboxypeptidase E (Enkephalin Convertase) - Lloyd Fricker [grantome.com]

- 3. Purification and characterization of enkephalin convertase, an enkephalin-synthesizing carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Enkephalin convertase: purification and characterization of a specific enkephalin-synthesizing carboxypeptidase localized to adrenal chromaffin granules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Properties of Guanidinoethylmercaptosuccinic Acid (GEMSA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanidinoethylmercaptosuccinic acid (GEMSA) is a potent and selective inhibitor of several metallo-carboxypeptidases, with a primary focus in research on its profound effects on the nervous and cardiovascular systems. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, quantitative inhibitory data, and significant in vivo effects. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols and visual representations of its molecular interactions and physiological consequences.

Introduction

Guanidinoethylmercaptosuccinic acid, a thiol-containing metallopeptidase inhibitor, has emerged as a valuable pharmacological tool for investigating the physiological roles of specific carboxypeptidases. Its ability to selectively inhibit enzymes responsible for the processing of bioactive peptides, such as enkephalins and kinins, has made it a subject of interest in pain modulation, cardiovascular regulation, and neuropharmacology. This guide synthesizes the current understanding of this compound's pharmacological profile.

Mechanism of Action: Carboxypeptidase Inhibition

The primary mechanism of action of this compound is the competitive inhibition of various carboxypeptidases. It demonstrates a particularly high affinity for enkephalin convertase (Carboxypeptidase E), an enzyme crucial in the maturation of opioid peptides like enkephalins.[1] The inhibition is reversible and is attributed to the interaction of the thiol group of this compound with the zinc ion in the active site of these metalloenzymes.[2]

Quantitative Inhibition Data

The inhibitory potency of this compound against a range of carboxypeptidases has been quantified through the determination of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

| Enzyme | Abbreviation | Ki | IC50 | Reference |

| Enkephalin Convertase (Carboxypeptidase E) | CPE | 8.8 nM | [1] | |

| Carboxypeptidase N | CPN | 1.5 µM | [2] | |

| Carboxypeptidase B | CPB | 4 µM | [2] | |

| Carboxypeptidase M | CPM | 60 nM | ||

| Carboxypeptidase Z | CPZ | 10 µM | ||

| Carboxypeptidase U | CPU | 18 µM |

Table 1: Inhibitory constants of Guanidinoethylmercaptosuccinic acid against various carboxypeptidases.

Pharmacological Effects

Central Nervous System Effects: Analgesia and Convulsions

In vivo studies have demonstrated that this compound exerts significant effects on the central nervous system, primarily analgesia at lower doses and convulsive behavior at higher doses when administered directly into the central nervous system.

Analgesic Effects: Intrathecal administration of this compound in rats has been shown to produce a dose-dependent increase in the tail-flick latency, a common measure of analgesia. Doses of 12.5, 25, and 50 micrograms resulted in a notable analgesic effect. Furthermore, this compound potentiates the analgesic effects of co-administered enkephalin analogues, such as Met5-enkephalin-Arg6-Phe7. These effects are significantly attenuated by the opioid antagonist naloxone, indicating that the analgesic properties of this compound are mediated through the endogenous opioid system.

Convulsant Effects: When administered intraventricularly at higher doses (12.5 and 25 micrograms), this compound has been observed to elicit explosive motor behavior and convulsions in rats. This suggests a complex dose-dependent role in neuronal excitability.

Cardiovascular Effects: Bradykinin Potentiation

This compound's inhibition of Carboxypeptidase N (also known as kininase I) has significant implications for the cardiovascular system. Carboxypeptidase N is one of the key enzymes responsible for the inactivation of bradykinin, a potent vasodilator. By inhibiting this enzyme, this compound potentiates the effects of bradykinin, leading to enhanced vasodilation. This mechanism is of interest in the context of blood pressure regulation and inflammatory processes.

Experimental Protocols

In Vitro Carboxypeptidase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of this compound against a target carboxypeptidase, such as enkephalin convertase.

Materials:

-

Purified target carboxypeptidase

-

Guanidinoethylmercaptosuccinic acid (this compound)

-

Fluorogenic or chromogenic substrate specific to the enzyme (e.g., Dansyl-Phe-Ala-Arg for Carboxypeptidase B-like activity)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Microplate reader (fluorometer or spectrophotometer)

-

96-well microplates

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of the target enzyme and this compound in the assay buffer.

-

Assay Reaction: In a 96-well plate, add the following in order:

-

Assay buffer

-

This compound at various concentrations (to determine IC50/Ki)

-

Target enzyme (pre-incubate with inhibitor for a defined period, e.g., 15 minutes at room temperature)

-

-

Initiation of Reaction: Add the specific substrate to each well to initiate the enzymatic reaction.

-

Data Acquisition: Immediately place the microplate in the reader and measure the change in fluorescence or absorbance over time at a specific wavelength.

-

Data Analysis:

-

Calculate the initial reaction velocities (V0) from the linear portion of the progress curves.

-

Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

To determine the Ki value for competitive inhibition, perform the assay with varying concentrations of both the substrate and this compound and analyze the data using a Lineweaver-Burk plot or non-linear regression analysis.

-

In Vivo Analgesia Assessment: Tail-Flick Test

This protocol describes the tail-flick test in rats to assess the analgesic effects of intrathecally administered this compound.

Animals:

-

Male Sprague-Dawley rats (250-300 g)

Materials:

-

Guanidinoethylmercaptosuccinic acid (this compound) dissolved in sterile saline

-

Intrathecal injection apparatus (e.g., Hamilton syringe with a 30-gauge needle)

-

Tail-flick analgesia meter

Procedure:

-

Acclimatization: Acclimatize the rats to the experimental setup for several days before the experiment.

-

Baseline Measurement: Determine the baseline tail-flick latency for each rat by focusing a beam of radiant heat on the ventral surface of the tail and recording the time taken for the rat to flick its tail. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

-

Intrathecal Administration: Under light anesthesia (e.g., isoflurane), administer this compound (at desired doses, e.g., 12.5, 25, 50 µg in a volume of 10 µL) or vehicle (saline) intrathecally between the L5 and L6 vertebrae.

-

Post-treatment Measurement: At specific time points after the injection (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again.

-

Data Analysis:

-

Calculate the percentage of the maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

Compare the %MPE between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

Signaling Pathways and Visualizations

Kinin-Kallikrein System and Bradykinin Potentiation by this compound

The following diagram illustrates the role of this compound in the kinin-kallikrein system.

Experimental Workflow for In Vitro Inhibition Assay

The following diagram outlines the general workflow for an in vitro experiment to determine the inhibitory effect of this compound on a carboxypeptidase.

Conclusion

Guanidinoethylmercaptosuccinic acid is a powerful research tool for elucidating the roles of specific carboxypeptidases in health and disease. Its potent and selective inhibitory profile, coupled with its demonstrated in vivo activity, makes it invaluable for studies in neuropharmacology and cardiovascular physiology. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic potential and physiological implications of modulating carboxypeptidase activity with this compound and similar compounds. As research progresses, a deeper understanding of the complex interplay between these enzymes and various physiological systems will undoubtedly emerge.

References

Investigating the Analgesic Effects of Guanidinoethylmercaptosuccinic Acid (GEMSA) in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical analgesic properties of Guanidinoethylmercaptosuccinic Acid (GEMSA), a potent inhibitor of enkephalin convertase. The data and protocols summarized herein are derived from foundational preclinical research to inform further investigation into its potential as a therapeutic agent for pain management.

Core Concept: Mechanism of Action

This compound exerts its analgesic effects through the inhibition of enkephalin convertase, an enzyme responsible for the degradation of endogenous opioid peptides known as enkephalins.[1] By blocking this enzyme, this compound increases the local concentration and prolongs the activity of enkephalins in the central nervous system.[2] These enkephalins then bind to opioid receptors, leading to a reduction in pain signaling. This proposed mechanism is strongly supported by evidence that the analgesic effects of this compound are significantly diminished by the opioid antagonist naloxone, indicating a reliance on the endogenous opioid system.[1]

Signaling Pathway: this compound-Mediated Analgesia

References

The Impact of Guanidinoethylmercaptosuccinic Acid (GEMSA) on Neuropeptide Processing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidinoethylmercaptosuccinic acid (GEMSA) is a potent inhibitor of several carboxypeptidases, with a particularly significant impact on the processing of neuropeptides. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on various enzymes involved in the neuropeptide synthesis pathway, and detailed experimental protocols for studying these interactions. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Neuropeptides are small protein-like molecules used by neurons to communicate with each other. They are involved in a wide range of brain functions, including analgesia, appetite, and mood regulation. The biosynthesis of most neuropeptides involves the initial synthesis of a large, inactive precursor protein, known as a pro-neuropeptide. This precursor undergoes a series of enzymatic cleavages to yield the final, active neuropeptide. A key step in this process is the removal of C-terminal basic amino acid residues (lysine or arginine) by carboxypeptidases.

This compound's primary target is Carboxypeptidase E (CPE), also known as enkephalin convertase or Carboxypeptidase H, a crucial enzyme in the maturation of many neuropeptides, including the endogenous opioids known as enkephalins. By inhibiting CPE, this compound effectively blocks the final step in the processing of these neuropeptides, leading to an accumulation of their precursor forms and a decrease in the levels of the active peptides. This modulation of neuropeptide processing has been shown to produce significant physiological effects, most notably analgesia.

This guide will delve into the quantitative aspects of this compound's inhibitory activity, provide detailed methodologies for its study, and visualize the complex pathways and experimental workflows involved.

Data Presentation: Inhibitory Activity of this compound

This compound exhibits a broad inhibitory profile against several members of the metallocarboxypeptidase family. The following table summarizes the quantitative data on this compound's inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for various carboxypeptidases. This data is critical for understanding the selectivity and potency of this compound and for designing experiments to investigate its effects.

| Enzyme | Abbreviation | Ki | IC50 | Reference |

| Carboxypeptidase E | CPE | 9 nM | - | Fricker et al., 1983 |

| Carboxypeptidase D | CPD | - | - | Song & Fricker, 1995 |

| Carboxypeptidase N | CPN | 1.5 µM | - | Fricker et al., 1983 |

| Carboxypeptidase M | CPM | - | 60 nM | Song & Fricker, 1995 |

| Carboxypeptidase B | CPB | 4 µM | - | McKay & Plummer, 1978 |

| Carboxypeptidase Z | CPZ | - | 10 µM | Novikova & Fricker, 1999 |

| Carboxypeptidase U | CPU | 18 µM | - | Boffa et al., 1998 |

Note: A lower Ki or IC50 value indicates a higher inhibitory potency.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's impact on neuropeptide processing.

Carboxypeptidase E (CPE) Activity Assay

This protocol describes a spectrophotometric assay to measure the enzymatic activity of CPE and to determine the inhibitory effects of this compound. The assay is based on the cleavage of a synthetic substrate, dansyl-Phe-Ala-Arg, by CPE, which results in a product that can be quantified.

Materials:

-

Purified Carboxypeptidase E (bovine pituitary or recombinant)

-

Guanidinoethylmercaptosuccinic acid (this compound)

-

Dansyl-Phe-Ala-Arg (substrate)

-

MES buffer (50 mM, pH 6.0) containing 0.1% Triton X-100

-

Cobalt Chloride (CoCl2) solution (10 mM)

-

96-well microplate

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Enzyme Preparation: Prepare a stock solution of CPE in MES buffer. The final concentration in the assay should be in the linear range of the assay.

-

Inhibitor Preparation: Prepare a stock solution of this compound in MES buffer. Perform serial dilutions to obtain a range of concentrations for determining IC50 or Ki values.

-

Assay Reaction:

-

To each well of a 96-well microplate, add 50 µL of MES buffer.

-

Add 10 µL of CoCl2 solution (final concentration 1 mM).

-

Add 10 µL of either MES buffer (for control) or this compound solution at various concentrations.

-

Add 10 µL of CPE solution and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the dansyl-Phe-Ala-Arg substrate solution (final concentration will depend on the Km of the enzyme, typically in the low micromolar range).

-

-

Measurement: Immediately begin monitoring the increase in absorbance at 340 nm every minute for 30 minutes using a spectrophotometer.

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time curve.

-

Plot the percentage of inhibition versus the logarithm of the this compound concentration to determine the IC50 value.

-

To determine the Ki value, perform the assay with varying concentrations of both the substrate and this compound and analyze the data using a Lineweaver-Burk or Dixon plot.

-

Quantification of Enkephalin Levels by Radioimmunoassay (RIA)

This protocol outlines a competitive radioimmunoassay to measure the concentration of Met-enkephalin in biological samples (e.g., brain tissue homogenates, cerebrospinal fluid) following treatment with this compound.

Materials:

-

Anti-Met-enkephalin antibody (polyclonal or monoclonal)

-

125I-labeled Met-enkephalin (tracer)

-

Met-enkephalin standard

-

Assay buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin)

-

Secondary antibody (e.g., goat anti-rabbit IgG) and precipitating reagent (e.g., polyethylene glycol)

-

Gamma counter

-

Biological samples from control and this compound-treated animals

Procedure:

-

Sample Preparation:

-

Homogenize brain tissue samples in an appropriate extraction buffer (e.g., acidified acetone).

-

Centrifuge the homogenate and collect the supernatant.

-

Evaporate the solvent and reconstitute the extract in assay buffer.

-

-

Standard Curve Preparation: Prepare a series of dilutions of the Met-enkephalin standard in assay buffer to create a standard curve (e.g., from 1 pg/mL to 1000 pg/mL).

-

Assay Procedure:

-

In duplicate tubes, add 100 µL of either standard, sample, or a blank (assay buffer).

-

Add 100 µL of the anti-Met-enkephalin antibody (at a dilution that binds 30-50% of the tracer).

-

Vortex and incubate for 24 hours at 4°C.

-

Add 100 µL of 125I-labeled Met-enkephalin tracer to each tube.

-

Vortex and incubate for another 24 hours at 4°C.

-

-

Separation of Bound and Free Tracer:

-

Add 100 µL of the secondary antibody.

-

Vortex and incubate for 2 hours at 4°C.

-

Add 1 mL of cold precipitating reagent.

-

Vortex and centrifuge at 3000 x g for 30 minutes at 4°C.

-

Decant the supernatant.

-

-

Measurement: Measure the radioactivity of the pellet in each tube using a gamma counter.

-

Data Analysis:

-

Construct a standard curve by plotting the percentage of bound tracer versus the logarithm of the Met-enkephalin concentration.

-

Determine the concentration of Met-enkephalin in the samples by interpolating their bound radioactivity from the standard curve.

-

Visualizations

Signaling Pathway of Neuropeptide Processing and Inhibition by this compound

Caption: Inhibition of Carboxypeptidase E by this compound in the neuropeptide processing pathway.

Experimental Workflow for Assessing this compound's Impact

Caption: A generalized experimental workflow to study the effects of this compound.

Logical Relationship of this compound's Action

The Dawn of a Potent Inhibitor: Early Research and Discovery of GEMSA's Inhibitory Activity

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research that led to the discovery and characterization of Guanidinoethylmercaptosuccinic acid (GEMSA) as a potent inhibitor of a specific class of metalloenzymes. We will delve into the early experiments that unveiled its inhibitory profile, the quantitative measures of its potency, the key enzymatic pathway it modulates, and the detailed methodologies that underpinned these seminal discoveries.

Introduction: The Emergence of a Selective Metallopeptidase Inhibitor

This compound emerged from early investigations into inhibitors of carboxypeptidases, a group of zinc-containing metalloproteases. The initial discovery, spearheaded by McKay and Plummer in 1978, identified this compound as an inhibitor of carboxypeptidase B.[1] This pioneering work laid the groundwork for subsequent studies that would reveal this compound's broader and more selective inhibitory actions against a range of metallocarboxypeptidases, particularly those with a preference for cleaving basic amino acids from the C-terminus of peptides.

This compound is classified as a thiol-containing metallopeptidase inhibitor. Its mechanism of action involves a reversible interaction between the thiol group of the inhibitor and the zinc ion residing in the active site of the target enzyme, a hallmark of this class of inhibitors.[1] This targeted interaction is the basis for its potent and selective inhibitory activity.

Quantitative Inhibitory Profile of this compound

The early research on this compound meticulously quantified its inhibitory potency against a panel of metallocarboxypeptidases. The key metrics used were the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The following table summarizes the quantitative data from these foundational studies, providing a clear comparison of this compound's activity against different carboxypeptidases.

| Enzyme Target | Quantitative Data | Reference |

| Carboxypeptidase B | Ki = 4.0 µM | McKay & Plummer, 1978[1] |

| Carboxypeptidase N | Ki = 1.5 µM | Fricker et al., 1983 |

| Carboxypeptidase E | Ki = 9.0 nM | Fricker et al., 1983 |

| Carboxypeptidase M | IC50 = 60 nM | Song & Fricker, 1995 |

| Carboxypeptidase D | - | Song & Fricker, 1995 (noted as strongly inhibited) |

| Carboxypeptidase Z | IC50 = 10 µM | Novikova & Fricker, 1999 |

| Carboxypeptidase U | Ki = 18 µM | Boffa et al., 1998 |

| Carboxypeptidase A | Not significantly inhibited | McKay & Plummer, 1978[1] |

Key Signaling Pathway: Inhibition of Enkephalin Processing

One of the most significant findings in the early research on this compound was its potent inhibition of "enkephalin convertase," an enzyme critical in the biosynthesis of endogenous opioid peptides called enkephalins. This enzyme was later identified as Carboxypeptidase E (CPE), also known as Carboxypeptidase H.

Enkephalins are neurotransmitters that play a crucial role in pain modulation. They are derived from a larger precursor protein, proenkephalin. The processing of proenkephalin into active enkephalins is a two-step process. First, prohormone convertases cleave the precursor at paired basic amino acid residues. This results in enkephalin intermediates that still have a C-terminal basic amino acid (lysine or arginine). In the second step, Carboxypeptidase E removes this C-terminal basic residue, yielding the mature, active enkephalin.

By inhibiting Carboxypeptidase E, this compound blocks the final step in enkephalin biosynthesis. This leads to an accumulation of the inactive enkephalin precursors and a decrease in the levels of active enkephalins. This mechanism of action explains the observed analgesic effects of this compound in early animal studies.

Experimental Protocols

The following sections detail the methodologies for the key experiments that were instrumental in the early characterization of this compound's inhibitory activity.

Determination of Inhibitory Activity against Carboxypeptidase B

This protocol is a representative method for determining the inhibitory constant (Ki) of this compound against carboxypeptidase B, based on established spectrophotometric assays.

Objective: To quantify the inhibitory potency of this compound on Carboxypeptidase B activity.

Principle: The activity of Carboxypeptidase B is measured by monitoring the hydrolysis of a synthetic substrate, hippuryl-L-arginine. The cleavage of this substrate produces hippuric acid, which results in an increase in absorbance at 254 nm. The rate of this increase is proportional to the enzyme's activity. In the presence of an inhibitor like this compound, this rate will decrease. By measuring the reaction rates at various substrate and inhibitor concentrations, the Ki can be determined using Michaelis-Menten kinetics and Dixon or Lineweaver-Burk plots.

Materials:

-

Bovine pancreatic Carboxypeptidase B

-

Hippuryl-L-arginine

-

This compound

-

Tris-HCl buffer (e.g., 25 mM, pH 7.6)

-

Sodium Chloride (e.g., 100 mM)

-

Spectrophotometer capable of reading at 254 nm

-

Quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Tris-HCl buffer containing NaCl.

-

Prepare a range of concentrations of the substrate, hippuryl-L-arginine, dissolved in the Tris-HCl buffer.

-

Prepare a stock solution of Carboxypeptidase B in cold deionized water. The final concentration in the assay should be determined empirically to give a linear rate of absorbance change.

-

Prepare a series of dilutions of this compound in deionized water.

-

-

Assay Performance:

-

Set the spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.

-

In a quartz cuvette, combine the Tris-HCl buffer, a specific concentration of the substrate solution, and a specific concentration of the this compound solution (or deionized water for the uninhibited control). The final volume is typically 3.0 mL.

-

Incubate the mixture in the spectrophotometer for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding a small, fixed volume of the Carboxypeptidase B enzyme solution.

-

Immediately mix by inversion and start recording the absorbance at 254 nm for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) from the linear portion of the absorbance versus time plot.

-

Repeat the assay with different concentrations of substrate and this compound.

-

Plot the data using a Dixon plot (1/V vs. [I]) or a Lineweaver-Burk plot (1/V vs. 1/[S]) to determine the type of inhibition and the Ki value.

-

References

The Potential of GEMSA as a Tool for Studying Enkephalin Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endogenous opioid peptides, such as enkephalins, play a crucial role in the modulation of pain, mood, and various physiological processes. The transient nature of these neuropeptides, owing to their rapid enzymatic degradation, presents a significant challenge in elucidating their precise functions and harnessing their therapeutic potential. The development of potent and selective enzyme inhibitors has provided invaluable tools for stabilizing endogenous enkephalins and studying their downstream effects. Guanidinoethylmercaptosuccinic acid (GEMSA) has emerged as a key small molecule inhibitor, primarily targeting enkephalin convertase, a critical enzyme in the biosynthesis of enkephalins. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in experimental protocols, and its potential in the realm of drug discovery and development.

Mechanism of Action: Inhibition of Enkephalin-Degrading Enzymes

This compound is a potent and selective inhibitor of several carboxypeptidases involved in peptide metabolism. Its primary target is enkephalin convertase, also known as carboxypeptidase H, which is a key enzyme in the processing of proenkephalin to yield active enkephalin peptides. By inhibiting this enzyme, this compound effectively reduces the degradation of enkephalins, leading to an increase in their local concentrations and a subsequent enhancement of their physiological effects. The inhibitory action of this compound is competitive and reversible.

The selectivity of this compound for enkephalin convertase over other carboxypeptidases makes it a valuable tool for specifically studying the enkephalinergic system. However, it is important to note that this compound also exhibits inhibitory activity against other related enzymes, and the degree of inhibition is concentration-dependent.

Quantitative Data: Inhibitory Potency of this compound

The following tables summarize the quantitative data on the inhibitory potency of this compound against various carboxypeptidases, as determined by in vitro enzyme assays. These values are crucial for designing experiments and interpreting results.

| Enzyme | Species | Ki (Inhibition Constant) | IC50 (Half Maximal Inhibitory Concentration) | Reference |

| Enkephalin Convertase | Bovine | 8-9 nM | - | |

| Carboxypeptidase N | - | 1.5 µM | - | |

| Carboxypeptidase B | - | 4 µM | - | |

| Carboxypeptidase M | - | - | 60 nM | |

| Carboxypeptidase U | - | 18 µM | - |

Table 1: Inhibitory constants (Ki) and IC50 values of this compound for various carboxypeptidases.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study enkephalin metabolism and its physiological consequences.

Preparation of Rat Brain Homogenates for Enzyme Assays

This protocol is essential for preparing tissue samples to measure enkephalin convertase activity.

Materials:

-

Rat brain tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.25 M sucrose)

-

Protease inhibitor cocktail

-

Dounce homogenizer

-

Refrigerated centrifuge

Procedure:

-

Euthanize the rat according to approved animal welfare protocols and immediately dissect the brain on ice.

-

Weigh the desired brain region (e.g., striatum, hypothalamus).

-

Add 10 volumes (w/v) of ice-cold homogenization buffer containing a protease inhibitor cocktail.

-

Homogenize the tissue using a Dounce homogenizer with 10-15 strokes.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Carefully collect the supernatant (S1 fraction), which contains the crude enzyme extract.

-

The S1 fraction can be used directly for the enzyme assay or further fractionated by ultracentrifugation to isolate specific cellular compartments.

-

Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay) for normalization of enzyme activity.

Enkephalin Convertase Activity Assay

This assay measures the enzymatic activity of enkephalin convertase in the presence and absence of this compound.

Materials:

-

Rat brain homogenate (prepared as described above)

-

Assay buffer (e.g., 50 mM MES, pH 6.5)

-

Substrate (e.g., Dansyl-Phe-Ala-Arg)

-

This compound solutions of varying concentrations

-

Fluorometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the brain homogenate.

-

For the inhibitor groups, pre-incubate the homogenate with different concentrations of this compound for 15-30 minutes at 37°C. A control group without this compound should be included.

-

Initiate the enzymatic reaction by adding the substrate to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 0.5 M acetic acid).

-

Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.

-

Calculate the enzyme activity as the rate of product formation per unit of protein per unit of time.

-

Determine the IC50 value of this compound by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration.

In Vivo Administration of this compound via Intracerebroventricular (ICV) Injection in Rats

This protocol describes the direct administration of this compound into the brain to study its central effects.

Materials:

-

Adult male rats (e.g., Sprague-Dawley)

-

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Hamilton syringe with a 26-gauge needle

-

This compound dissolved in sterile saline

-

Surgical tools

Procedure:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Identify the bregma and lambda landmarks on the skull.

-

Determine the stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm from bregma).

-

Drill a small burr hole through the skull at the determined coordinates.

-

Slowly lower the injection needle into the lateral ventricle.

-

Infuse the desired dose of this compound solution (e.g., in a volume of 1-5 µL) over a period of 1-2 minutes.

-

Leave the needle in place for an additional minute to allow for diffusion and prevent backflow.

-

Slowly withdraw the needle and suture the scalp incision.

-

Provide post-operative care, including analgesics and monitoring for recovery.

Assessment of Analgesic Effects using the Hot Plate Test

This test measures the latency of a thermal pain response and is used to evaluate the analgesic effects of this compound.

Materials:

-

Hot plate apparatus with adjustable temperature

-

Rats previously treated with this compound or vehicle (control) via ICV injection

-

Timer

Procedure:

-

Set the hot plate temperature to a constant, non-injurious level (e.g., 55 ± 0.5°C).

-

At a predetermined time after this compound or vehicle administration, place the rat on the hot plate.

-

Start the timer immediately.

-

Observe the rat for signs of pain, such as licking a paw or jumping.

-

Stop the timer as soon as a pain response is observed and record the latency.

-

To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established. If the rat does not respond within the cut-off time, it should be removed from the hot plate, and the cut-off time recorded as its latency.

-

Compare the latencies between the this compound-treated and control groups to determine the analgesic effect.

Assessment of Analgesic Effects using the Tail-Flick Test

This test measures the latency to withdraw the tail from a heat source and is another common method for assessing analgesia.

Materials:

-

Tail-flick apparatus with a radiant heat source

-

Rats previously treated with this compound or vehicle (control) via ICV injection

-

Timer

Procedure:

-

Gently restrain the rat in a suitable holder, leaving the tail exposed.

-

Position the tail over the radiant heat source of the tail-flick apparatus.

-

Activate the heat source and start the timer simultaneously.

-

The apparatus will automatically detect the tail flick and stop the timer. Record the latency.

-

A cut-off time (e.g., 10-15 seconds) should be set to avoid tissue damage.

-

Perform the test at various time points after this compound or vehicle administration.

-

Compare the tail-flick latencies between the experimental and control groups to evaluate the analgesic response.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental procedures related to the study of this compound and enkephalin metabolism.

Conclusion and Future Directions

This compound stands as a powerful and selective pharmacological tool for the investigation of the enkephalinergic system. Its ability to inhibit enkephalin convertase allows for the potentiation of endogenous enkephalin signaling, providing a means to study the physiological roles of these peptides in a more nuanced manner than the administration of exogenous opioids. The detailed experimental protocols provided in this guide offer a framework for researchers to utilize this compound effectively in their studies of pain, addiction, and other neurological processes.

Future research could focus on the development of this compound analogs with even greater selectivity and improved pharmacokinetic properties, potentially leading to novel therapeutic agents for the management of pain and other conditions. Furthermore, the use of this compound in combination with advanced neurobiological techniques, such as in vivo microdialysis and optogenetics, will undoubtedly provide deeper insights into the complex dynamics of enkephalin metabolism and its role in brain function. The continued application of this compound in preclinical research holds significant promise for advancing our understanding of endogenous opioid systems and for the development of next-generation analgesics.

An In-depth Technical Guide on the Convulsant Effects of High-Dose Guanidinoethylmercaptosuccinic Acid Administration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanidinoethylmercaptosuccinic acid (GEMSA) is a potent inhibitor of enkephalin convertase, an enzyme responsible for the degradation of endogenous opioid peptides, specifically enkephalins. By inhibiting this enzyme, this compound effectively increases the synaptic concentration and prolongs the action of enkephalins. While this mechanism underlies its analgesic properties at lower doses, high-dose administration of this compound has been observed to induce convulsant effects. This technical guide provides a comprehensive overview of the available preclinical data on the convulsant effects of high-dose this compound, detailing the experimental protocols, quantitative data, and the proposed signaling pathways involved. The information presented herein is critical for researchers and drug development professionals working with compounds that modulate the endogenous opioid system, highlighting the dual dose-dependent effects that such agents can exhibit.

Introduction

The endogenous opioid system plays a crucial role in modulating a wide range of physiological processes, including pain, mood, and reward. Enkephalins, a class of endogenous opioid peptides, exert their effects through interaction with opioid receptors, primarily the mu (µ) and delta (δ) receptors. The rapid degradation of enkephalins by enzymes such as enkephalin convertase limits their physiological activity.

Guanidinoethylmercaptosuccinic acid (this compound) is a potent inhibitor of enkephalin convertase, thereby enhancing and prolonging the effects of endogenous enkephalins[1]. This mechanism of action has been explored for its potential therapeutic benefits, particularly in analgesia. However, preclinical studies have revealed a biphasic dose-response relationship, with higher doses of this compound leading to adverse neurological effects, including explosive motor behavior and convulsions[1]. Understanding the convulsant potential of this compound and similar compounds is paramount for the safe development of drugs targeting the enkephalinergic system.

Quantitative Data on Convulsant Effects

The primary source of quantitative data on the convulsant effects of this compound comes from a study by Maj et al. (1986). The study utilized intraventricular (i.c.v.) administration in rats to assess the central effects of the compound.

| Compound | Administration Route | Dose (µg) | Observed Effect | Reference |

| This compound | Intraventricular (i.c.v.) | 3 and 6 | Analgesia | [1] |

| This compound | Intraventricular (i.c.v.) | 12.5 and 25 | Explosive motor behavior and convulsions | [1] |

These findings clearly demonstrate a dose-dependent switch from analgesic to convulsant effects with increasing concentrations of this compound in the central nervous system. Further quantitative analysis, such as the latency to seizure onset, seizure duration, and severity at different doses, is not available in the published literature.

Experimental Protocols

This section outlines the probable experimental methodologies based on the available literature and standard practices in preclinical seizure research. It is important to note that the original study by Maj et al. (1986) does not provide exhaustive details of the protocols used.

Animal Model

-

Species: Rat (Specific strain, e.g., Wistar, was used in the original study)[1].

-

Sex: Male rats were used in the primary study.

-

Weight and Age: While not specified in the original paper, adult rats weighing between 200-300g are typically used for such studies.

Surgical Procedure: Intracerebroventricular (i.c.v.) Cannulation

To administer this compound directly into the central nervous system, a guide cannula is stereotaxically implanted into a lateral ventricle of the rat brain.

-

Anesthesia: The animal is anesthetized using an appropriate anesthetic agent (e.g., a ketamine/xylazine cocktail or isoflurane).

-

Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic frame. A small hole is drilled in the skull at specific coordinates relative to bregma (a landmark on the skull). For the lateral ventricle in Wistar rats, typical coordinates are approximately:

-

Anterior-Posterior (AP): -0.8 mm from bregma

-

Medial-Lateral (ML): ±1.5 mm from the midline

-

Dorsal-Ventral (DV): -3.5 to -4.0 mm from the skull surface

-

-

Cannula Implantation: A guide cannula is lowered to the target coordinates and secured to the skull using dental cement and anchor screws. A dummy cannula is inserted into the guide cannula to maintain patency.

-

Recovery: The animal is allowed to recover from surgery for a period of at least one week before the experiment.

Drug Administration

-

This compound Solution: Guanidinoethylmercaptosuccinic acid is dissolved in a sterile, artificial cerebrospinal fluid (aCSF) or saline solution to the desired concentration.

-

Intraventricular Injection: For the experiment, the dummy cannula is removed, and an injection cannula connected to a microsyringe is inserted into the guide cannula. The this compound solution is infused at a slow, controlled rate (e.g., 1-2 µL/min) to avoid a rapid increase in intracranial pressure. The total injection volume is typically in the range of 2-5 µL.

Observation and Seizure Scoring

-

Behavioral Observation: Following the i.c.v. injection, the animal is placed in an observation chamber and its behavior is continuously monitored and recorded.

-

Seizure Scoring: The severity of the convulsions can be quantified using a standardized scale, such as the Racine scale:

-

Stage 1: Mouth and facial movements.

-

Stage 2: Head nodding.

-

Stage 3: Forelimb clonus.

-

Stage 4: Rearing with forelimb clonus.

-

Stage 5: Rearing and falling (loss of postural control).

-

-

Latency and Duration: The time from injection to the onset of the first convulsive behavior (latency) and the total duration of the seizure activity are recorded.

Antagonism Studies

To investigate the involvement of the opioid system, an opioid receptor antagonist such as naloxone is administered.

-

Naloxone Administration: Naloxone can be administered systemically (e.g., intraperitoneally, i.p.) or directly into the brain (i.c.v.) prior to the administration of this compound. A typical i.p. dose of naloxone to antagonize opioid-induced seizures in rats is in the range of 1-10 mg/kg.

-

Observation: The ability of naloxone to prevent or attenuate the convulsant effects of this compound is then observed and quantified. The study by Maj et al. (1986) confirmed that the effects of this compound were significantly attenuated by naloxone.

Proposed Signaling Pathways and Mechanisms of Action

The convulsant effects of high-dose this compound are believed to be mediated through the overstimulation of the endogenous opioid system.

Primary Mechanism: Enkephalin Convertase Inhibition

This compound inhibits enkephalin convertase, leading to an accumulation of enkephalins in the synapse. This enhances the activation of opioid receptors.

Caption: Proposed primary mechanism of this compound-induced convulsions.

Opioid Receptor-Mediated Pro-Convulsant Effects

While opioid receptor activation is often associated with inhibitory neuronal effects, overstimulation, particularly of the mu (µ) opioid receptor, can lead to neuronal hyperexcitability and seizures. The exact downstream signaling cascade is complex but is thought to involve:

-

G-protein Coupling: Opioid receptors are G-protein coupled receptors (GPCRs). Activation by enkephalins leads to the dissociation of the Gα and Gβγ subunits.

-

Modulation of Ion Channels:

-

Inhibition of voltage-gated calcium channels (VGCCs) presynaptically, which typically reduces neurotransmitter release. However, the net effect on neuronal circuits can be pro-convulsant depending on which neurons (excitatory or inhibitory) are affected.

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels postsynaptically, leading to hyperpolarization and inhibition. Again, the circuit-level effect is complex.

-

-

Disinhibition: A key hypothesis for opioid-induced seizures is the disinhibition of excitatory neurons. Enkephalins may preferentially inhibit GABAergic interneurons, thereby removing the inhibitory control over principal excitatory neurons (e.g., pyramidal cells in the hippocampus), leading to their hyperexcitability.

Caption: Disinhibition hypothesis for opioid-induced convulsions.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the convulsant effects of this compound.

Caption: Experimental workflow for assessing this compound-induced convulsions.

Discussion and Future Directions

The available evidence strongly suggests that high-dose central administration of the enkephalin convertase inhibitor this compound can induce convulsions in rats, an effect that is mediated by the endogenous opioid system and can be attenuated by the opioid antagonist naloxone. This pro-convulsant activity stands in contrast to the analgesic effects observed at lower doses, highlighting a critical dose-dependent duality in the pharmacological profile of this compound.

For drug development professionals, these findings underscore the importance of thorough dose-response studies for any compound that modulates endogenous peptide systems. The therapeutic window for enkephalin convertase inhibitors may be narrow, and careful consideration of central nervous system penetration and concentration is essential to avoid severe adverse effects.

Several key areas require further investigation:

-

Replication and Expansion of Quantitative Data: The convulsant effects of this compound need to be independently replicated. Detailed dose-response studies are required to establish a clear relationship between the dose of this compound and the latency, duration, and severity of seizures.

-

Elucidation of Specific Opioid Receptor Involvement: While the antagonism by naloxone points to the involvement of opioid receptors, further studies using selective antagonists for µ, δ, and kappa (κ) receptors would help to delineate the specific receptor subtypes responsible for the pro-convulsant effects.

-

Investigation of Downstream Signaling Cascades: A deeper understanding of the intracellular signaling pathways activated by high concentrations of enkephalins that lead to neuronal hyperexcitability is needed. This could involve studying changes in second messengers, protein phosphorylation, and gene expression in relevant brain regions.

-

Pharmacokinetics and Brain Penetration: For systemic administration routes, understanding the pharmacokinetics of this compound and its ability to cross the blood-brain barrier is crucial for predicting the potential for central adverse effects.

Conclusion

Guanidinoethylmercaptosuccinic acid, a potent enkephalin convertase inhibitor, exhibits a clear dose-dependent convulsant effect following high-dose intracerebroventricular administration in rats. This effect is mechanistically linked to the over-activation of the endogenous opioid system. While the current data is limited to a single primary study, it provides a crucial warning for the development of drugs targeting enkephalin-degrading enzymes. Rigorous preclinical evaluation of the dose-dependent neurological effects of such compounds is essential to ensure their safety and therapeutic viability. Further research is warranted to fully characterize the convulsant profile of this compound and to elucidate the precise molecular mechanisms underlying this adverse effect.

References

A Foundational Guide to the Pharmacokinetics of Gemcitabine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational pharmacokinetic properties of Gemcitabine, a critical nucleoside analog in oncology. The following sections detail its mechanism of action, metabolic pathways, and key pharmacokinetic parameters, supported by experimental data and methodologies.

Introduction

Gemcitabine (2'-deoxy-2',2'-difluorocytidine, marketed as Gemzar) is a cornerstone of treatment for various malignancies, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1][2][3] As a prodrug, its efficacy is intrinsically linked to its cellular uptake, metabolic activation, and subsequent elimination.[1][3] Understanding the pharmacokinetic profile of Gemcitabine is paramount for optimizing dosing strategies, managing toxicities, and developing novel therapeutic combinations.

Mechanism of Action and Metabolic Activation

Gemcitabine's cytotoxic effects are exerted through its active phosphorylated metabolites. The process begins with its transport into the cell and subsequent phosphorylation, leading to the disruption of DNA synthesis and induction of apoptosis.

-

Cellular Uptake : Being hydrophilic, Gemcitabine requires membrane nucleoside transporters for entry into cancer cells.

-

Phosphorylation : Once inside the cell, deoxycytidine kinase (dCK) phosphorylates Gemcitabine into Gemcitabine monophosphate (dFdCMP). This is the rate-limiting step in its activation. Further phosphorylation by other kinases results in the formation of the active metabolites, Gemcitabine diphosphate (dFdCDP) and Gemcitabine triphosphate (dFdCTP).

-

Inhibition of DNA Synthesis : dFdCTP competitively inhibits the incorporation of deoxycytidine triphosphate (dCTP) into DNA, leading to chain termination and cell death.

-

Self-Potentiation : dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing dCTP. This reduction in intracellular dCTP levels enhances the incorporation of dFdCTP into DNA, a phenomenon known as self-potentiation.

The primary route of Gemcitabine inactivation is through deamination by cytidine deaminase (CDA), primarily in the liver, to the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU).

References

- 1. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

The Central Nervous System Effects of Guanidinoethylmercaptosuccinic Acid (GEMSA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the central nervous system (CNS) effects of Guanidinoethylmercaptosuccinic Acid (GEMSA), a potent inhibitor of the enzyme enkephalin convertase. By preventing the breakdown of endogenous enkephalins, this compound enhances the activation of opioid receptors, leading to significant, dose-dependent neurological effects. This document summarizes the available quantitative data, details the experimental protocols used in its study, and visualizes the key signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's effects on the central nervous system.

Table 1: In Vitro Binding Affinity and Inhibitory Activity of this compound

| Parameter | Value | Tissue/Enzyme Source | Reference |

| Dissociation Constant (KD) | 6 nM | Rat Brain Homogenates | [1][2] |

| Inhibitory Constant (Ki) | 8.8 nM | Enkephalin Convertase | [3] |

Table 2: In Vivo Dose-Dependent CNS Effects of this compound in Rats (Intraventricular Administration)

| Dose (µg) | Observed Effect | Reference |

| 3 | Analgesia | [4] |

| 6 | Analgesia | [4] |

| 12.5 | Explosive Motor Behavior and Convulsions | |

| 25 | Explosive Motor Behavior and Convulsions |

Table 3: In Vivo Analgesic Effects of this compound in Rats (Intrathecal Administration)

| Dose (µg) | Observed Effect | Reference |

| 12.5 | Increased tail-flick latency (analgesia) | |

| 25 | Increased tail-flick latency (analgesia) | |

| 50 | Increased tail-flick latency (analgesia) |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's CNS effects.

Intracerebroventricular (ICV) Cannula Implantation and Injection in Rats

This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rat for the direct administration of substances into the cerebrospinal fluid.

Materials:

-

Stereotaxic apparatus

-

Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)

-

Surgical drill with a burr bit

-

Guide cannula and dummy cannula

-

Anchoring screws

-

Dental cement

-

Surgical tools (scalpel, forceps, etc.)

-

Antiseptic solution (e.g., Betadine, 70% ethanol)

-

Analgesics for post-operative care

-

Microinjection pump and tubing

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat using an approved protocol and place it in the stereotaxic apparatus, ensuring the head is level. Shave the fur from the scalp and clean the surgical area with an antiseptic solution.

-

Incision and Exposure: Make a midline incision on the scalp to expose the skull. Identify and expose the bregma, the intersection of the sagittal and coronal sutures.

-

Drilling: Using the stereotaxic coordinates for the lateral ventricle relative to bregma (for rats, typically AP: -0.8 mm, L: ±1.5 mm), drill a hole through the skull. Drill additional holes for the anchoring screws.

-

Cannula Implantation: Lower the guide cannula through the drilled hole to the desired depth (for rats, typically V: -3.5 to -4.0 mm from the skull surface).

-

Fixation: Apply dental cement to the skull to secure the cannula and anchor screws.

-

Dummy Cannula and Recovery: Insert a dummy cannula into the guide cannula to prevent blockage. Suture the scalp incision and administer analgesics. Allow the animal to recover.

-

Injection: For drug administration, remove the dummy cannula and insert the internal injector cannula connected to the microinjection pump. Infuse the solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min). After infusion, leave the injector in place for a brief period to prevent backflow before replacing the dummy cannula.

Tail-Flick Test for Analgesia Assessment in Rats

The tail-flick test is a common method to assess the analgesic properties of a compound by measuring the latency of a rat's tail withdrawal from a thermal stimulus.

Materials:

-

Tail-flick apparatus with a radiant heat source or a hot water bath (maintained at 50-55°C)

-

Animal restrainer

-

Timer

Procedure:

-

Acclimation: Acclimate the rats to the testing environment and the restrainer to minimize stress.

-

Baseline Latency: Gently place the rat in the restrainer. Position the rat's tail over the radiant heat source or immerse the distal third of the tail in the hot water bath.

-

Measurement: Start the timer and measure the time it takes for the rat to flick its tail away from the heat source. This is the tail-flick latency.

-

Cut-off Time: To prevent tissue damage, a cut-off time (typically 10-15 seconds) is established. If the rat does not flick its tail within this time, the heat source is removed, and the maximum latency is recorded.

-

Drug Administration: Administer this compound or a control substance via the desired route (e.g., intracerebroventricularly).

-

Post-treatment Measurement: At predetermined time points after drug administration, repeat the tail-flick test to measure the analgesic effect, indicated by an increase in tail-flick latency.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathway of this compound and the experimental workflow for assessing its analgesic effects.

References

The Influence of Guanidinoethylmercaptosuccinic Acid on Proenkephalin A Processing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic processing of proenkephalin A and the inhibitory effects of Guanidinoethylmercaptosuccinic acid (GEMSA). Proenkephalin A is a precursor polypeptide that undergoes a series of proteolytic cleavages to yield the endogenous opioid peptides, Met-enkephalin and Leu-enkephalin. This processing is a critical step in the regulation of pain, emotion, and other neurological functions. The key enzymes involved in this pathway are prohormone convertases (PCs) and carboxypeptidase E (CPE), also known as enkephalin convertase. This compound is a potent and selective inhibitor of CPE, and its study has been instrumental in elucidating the proenkephalin A processing pathway. This guide details the mechanisms of action, presents quantitative data on enzyme inhibition, outlines experimental protocols for studying these interactions, and provides visual representations of the involved pathways and workflows.

Introduction to Proenkephalin A Processing

Proenkephalin A is a protein precursor that contains multiple copies of the pentapeptide Met-enkephalin and a single copy of Leu-enkephalin.[1] The liberation of these active opioid peptides requires a multi-step enzymatic cascade that primarily occurs within the secretory granules of neuroendocrine cells.[2][3]

The processing is initiated by the action of endopeptidases, specifically prohormone convertases PC1/3 and PC2, which cleave the proenkephalin A backbone at pairs of basic amino acid residues (Lys-Arg, Arg-Arg, Lys-Lys).[4][5] This initial cleavage generates intermediate peptides that still contain C-terminal basic residues.

The final and rate-limiting step in the maturation of enkephalins is the removal of these C-terminal basic residues by a carboxypeptidase B-like enzyme. This crucial role is fulfilled by Carboxypeptidase E (CPE), also known as enkephalin convertase. The activity of CPE is essential for the generation of biologically active enkephalins.

Guanidinoethylmercaptosuccinic Acid (this compound) as a Potent Inhibitor of Enkephalin Convertase

Guanidinoethylmercaptosuccinic acid (this compound) is a powerful and specific inhibitor of enkephalin convertase (CPE). Its inhibitory action has been pivotal in the characterization of this enzyme and its role in neuropeptide biosynthesis. This compound's ability to block the final step of proenkephalin A processing leads to an accumulation of C-terminally extended enkephalin precursors and a reduction in mature enkephalins. This targeted inhibition has analgesic effects in vivo, highlighting the physiological relevance of the enkephalin system.

Quantitative Data

The following tables summarize the key quantitative data related to the binding of this compound to enkephalin convertase and the kinetics of the enzymes involved in proenkephalin A processing.

Table 1: Binding and Inhibition Constants of this compound

| Parameter | Value | Tissue/Enzyme Source | Reference |

| KD for [3H]this compound | 6 nM | Rat Brain and Pituitary Homogenates | |

| Ki of this compound vs. Enkephalin Convertase Activity | Similar to KD | Crude Rat Brain and Bovine Pituitary Homogenates, Pure Enkephalin Convertase |

Table 2: Kinetic Parameters of Proenkephalin A Processing Enzymes

| Enzyme | Substrate | Km | pH Optimum | Reference |

| Membrane-bound Adrenal Trypsin-like Enzyme (mATLE) | t-butoxycarbonyl-Glu-Lys-Lys-aminomethylcoumarin | 2.2 mM | 8.5-8.7 | |

| Enkephalin Convertase (CPE) | [Met5]-enkephalin-Arg6 | 51 µM | 5.5 | |

| Enkephalin Convertase (CPE) | [Leu5]-enkephalin-Arg6 | 83 µM | 5.5 | |

| Enkephalin Convertase (CPE) | [Met5]-enkephalin-Lys6 | 195 µM | 5.5 | |

| Enkephalin Convertase (CPE) | [Leu5]-enkephalin-Lys6 | 174 µM | 5.5 |

Experimental Protocols

[3H]Guanidinoethylmercaptosuccinic Acid (this compound) Binding Assay

This protocol describes a radioligand binding assay to characterize the interaction of this compound with enkephalin convertase.

Materials:

-

[3H]this compound (tritiated this compound)

-

Tissue homogenates (e.g., rat brain, pituitary) or purified enkephalin convertase

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Unlabeled this compound (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Tissue Preparation: Homogenize the desired tissue (e.g., rat brain) in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. The supernatant can be used directly, or further fractionated to obtain membrane and soluble fractions.

-